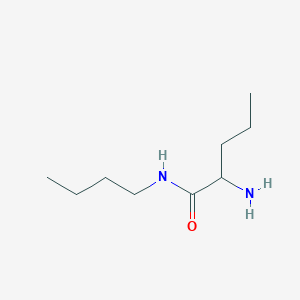

2-amino-N-butylpentanamide

Description

Contextual Significance of Amide Scaffolds in Molecular Design and Bioactive Architectures

Amide scaffolds are of paramount importance in molecular design, particularly within medicinal chemistry and materials science. The amide bond is a fundamental component of peptides and proteins, and its unique structural and electronic properties make it a valuable functional group in the design of synthetic molecules. nih.govacs.org Amide groups are excellent hydrogen bond donors and acceptors, a characteristic that is crucial for molecular recognition and binding to biological targets. nih.gov

The planarity of the amide bond, a result of resonance delocalization, imparts a degree of rigidity to molecular structures, which can be advantageous in designing molecules with specific conformations. nih.gov Furthermore, the polarity and stability of the amide bond contribute to the pharmacokinetic properties of drug candidates. acs.org In the realm of bioactive architectures, amide scaffolds are found in a vast array of pharmaceuticals, agrochemicals, and other biologically active compounds. mdpi.com The ability to mimic peptide structures (peptidomimetics) using amide-containing scaffolds is a significant strategy in drug discovery, aiming to improve metabolic stability and oral bioavailability. nih.gov

Historical Overview of Pentanamide (B147674) Derivatives in Academic Inquiry and Synthetic Chemistry

Pentanamide derivatives have been a subject of study in organic and medicinal chemistry for many years. Pentanamide itself, a simple fatty amide, and its derivatives have been investigated for a range of applications. acs.orgnih.gov Research has explored their synthesis, physical properties, and potential biological activities. nih.govunec-jeas.com

Historically, the synthesis of amides, including pentanamides, often involved the coupling of a carboxylic acid with an amine, a fundamental transformation in organic chemistry. unec-jeas.com Over the years, numerous methods have been developed to facilitate this reaction with high efficiency and under mild conditions. researchgate.netresearchgate.net Pentanamide derivatives have been incorporated into more complex molecular structures to modulate properties such as lipophilicity and to act as linkers or spacers in bioactive molecules. ontosight.aiprepchem.com For instance, certain pentanamide derivatives have been explored for their potential as enzyme inhibitors, highlighting their relevance in drug discovery. ontosight.airesearchgate.net Theoretical studies, such as those using Density Functional Theory (DFT), have also been employed to understand the electronic structure and reactivity of pentanamide derivatives. acs.org

Current Research Trajectories and Identified Knowledge Gaps Pertaining to 2-amino-N-butylpentanamide

While direct research on this compound is limited, current research on related amino amides and pentanamide derivatives points to several potential areas of investigation. The primary trajectory for a molecule like this compound would likely be in the field of medicinal chemistry. Given its amino acid-like core, it could be investigated as a building block for peptidomimetics or as a ligand for various biological targets. ontosight.aiontosight.ai

A significant knowledge gap is the absence of published data on the synthesis, characterization, and biological activity of this compound. There is a need to develop and report a robust synthetic route to obtain this compound in good yield and purity. bldpharm.com Furthermore, its fundamental physicochemical properties, such as its pKa, solubility, and stability, are unknown and would be crucial for any future studies. The stereochemistry of the molecule, specifically the configuration at the C2 chiral center, is another critical aspect that requires investigation, as different enantiomers are likely to exhibit distinct biological activities.

The following table outlines some key properties of this compound based on its chemical structure, though experimental verification is required.

| Property | Predicted Value/Information |

| CAS Number | 1218011-66-5 bldpharm.com |

| Molecular Formula | C9H20N2O bldpharm.com |

| Molecular Weight | 172.27 g/mol bldpharm.com |

| Key Functional Groups | Primary amine, Secondary amide |

| Chiral Center | C2 (alpha-carbon) |

Methodological Frameworks for Investigating this compound: A Scholarly Perspective

A comprehensive investigation of this compound would necessitate a multi-faceted approach, combining synthetic chemistry, analytical chemistry, and biological screening.

Synthesis and Characterization: The synthesis would likely involve the coupling of N-butylamine with a protected derivative of norvaline (2-aminopentanoic acid). Standard peptide coupling reagents could be employed for this purpose. nih.govmdpi.com Purification of the final product would likely be achieved through techniques such as column chromatography or recrystallization.

Characterization of the synthesized compound would be essential to confirm its identity and purity. The following analytical techniques would be indispensable:

| Analytical Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To elucidate the molecular structure by identifying the chemical environment of each proton and carbon atom. nih.gov |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern, confirming the elemental composition. researchgate.net |

| Infrared (IR) Spectroscopy | To identify the presence of key functional groups, such as the N-H and C=O bonds of the amide and the N-H bonds of the amine. researchgate.net |

| Chiral High-Performance Liquid Chromatography (HPLC) | To separate and quantify the enantiomers of the compound. |

Biological Evaluation: Once synthesized and characterized, this compound could be screened against a variety of biological targets. Given its structural similarity to amino acids, initial assays could focus on enzymes that process amino acids or peptides, such as proteases or aminopeptidases. Its potential as an antimicrobial or anticancer agent could also be explored through relevant in vitro assays.

Properties

IUPAC Name |

2-amino-N-butylpentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O/c1-3-5-7-11-9(12)8(10)6-4-2/h8H,3-7,10H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUWGTHMRMCQQQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C(CCC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Amino N Butylpentanamide

Classical Amide Coupling Strategies and Their Refinements

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process, necessitating the activation of the carboxyl group. Several classes of reagents have been developed for this purpose, each with distinct mechanisms and applications.

Carbodiimide-Mediated Synthesis Optimization (e.g., EDC/HOBt, DCC)

Carbodiimides are among the most widely used reagents for amide bond formation. thieme-connect.detaylorandfrancis.com They activate carboxylic acids by forming a highly reactive O-acylisourea intermediate. fishersci.co.ukkhanacademy.org This intermediate can then be attacked by the amine (n-butylamine) to yield the desired 2-amino-N-butylpentanamide.

Key reagents in this class include:

DCC (N,N'-Dicyclohexylcarbodiimide): One of the earliest and most cost-effective carbodiimides. A significant drawback of DCC is the formation of a dicyclohexylurea (DCU) byproduct, which is sparingly soluble in many common organic solvents, complicating product purification, making it less suitable for solid-phase synthesis. bachem.compeptide.com

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Often used as its hydrochloride salt (EDC-HCl), EDC offers a major advantage over DCC. The corresponding urea (B33335) byproduct is water-soluble, allowing for its easy removal through a simple aqueous workup. peptide.comnih.gov This makes EDC a preferred reagent for both solution-phase and solid-phase synthesis.

Optimization with Additives: A significant challenge in carbodiimide-mediated coupling, especially when using amino acid substrates, is the risk of racemization at the alpha-carbon. peptide.comluxembourg-bio.com The O-acylisourea intermediate can rearrange into an unreactive N-acylurea or lead to the formation of an oxazolone, which compromises the stereochemical integrity of the chiral center. thieme-connect.de To mitigate these side reactions and improve efficiency, additives are almost always used. luxembourg-bio.com

HOBt (1-Hydroxybenzotriazole): HOBt intercepts the O-acylisourea to form an HOBt-active ester. This new intermediate is less reactive than the O-acylisourea but more stable, reducing the likelihood of racemization. fishersci.co.ukluxembourg-bio.com The subsequent aminolysis of the HOBt-ester proceeds smoothly to form the amide bond. peptide.comcommonorganicchemistry.com The combination of EDC and HOBt is a gold standard for routine amide synthesis. nih.gov

HOAt (1-Hydroxy-7-azabenzotriazole): A superior alternative to HOBt, HOAt provides anchimeric assistance through its pyridine (B92270) nitrogen, leading to faster reaction rates and even greater suppression of racemization. luxembourg-bio.comacs.org

A typical optimized protocol for synthesizing this compound would involve reacting N-protected norvaline with n-butylamine in a solvent like DMF or DCM, using EDC as the coupling agent and HOBt or HOAt as an additive. fishersci.co.ukcommonorganicchemistry.com

| Reagent/Additive | Key Feature | Primary Advantage | Main Disadvantage |

|---|---|---|---|

| DCC | Carbodiimide Reagent | Cost-effective | Insoluble urea byproduct (DCU) |

| EDC | Carbodiimide Reagent | Water-soluble urea byproduct | Higher cost than DCC |

| HOBt | Additive | Suppresses racemization and side reactions | Potentially explosive nature |

| HOAt | Additive | More effective than HOBt at suppressing racemization; accelerates coupling | Higher cost than HOBt |

Active Ester and Anhydride (B1165640) Approaches for Bond Formation

These methods involve pre-activating the N-protected norvaline by converting it into a more reactive derivative, which is then isolated or generated in situ before the addition of n-butylamine.

Active Esters: This strategy involves converting the carboxylic acid into an ester with a good leaving group. Common examples include N-hydroxysuccinimide (NHS) esters and pentafluorophenyl (Pfp) esters. These active esters are stable enough to be purified and stored but are sufficiently reactive to undergo clean aminolysis with n-butylamine.

Mixed Anhydrides: The mixed anhydride method, particularly with alkyl chloroformates like isobutyl chloroformate, is a rapid and effective activation technique. highfine.comthieme-connect.de The N-protected norvaline is treated with isobutyl chloroformate in the presence of a tertiary amine (e.g., N-methylmorpholine, NMM) at a low temperature. thieme-connect.de This forms a mixed carbonic-carboxylic anhydride. The subsequent addition of n-butylamine leads to nucleophilic attack, preferentially at the amino acid carbonyl, to form this compound. cdnsciencepub.com Careful control of reaction conditions is crucial to avoid a side reaction where the amine attacks the carbonate carbonyl, leading to the formation of a urethane (B1682113) byproduct. cdnsciencepub.com

Stereoselective and Enantioselective Synthesis of this compound

When a single enantiomer of this compound (either (S)- or (R)-) is required, stereoselective synthetic methods must be employed.

Chiral Pool Approaches Utilizing Natural Precursors

The most straightforward and common method for producing an enantiomerically pure form of this compound is to start with an enantiomerically pure precursor. This strategy, known as chiral pool synthesis, leverages the vast supply of naturally occurring chiral molecules. mdpi.comwikipedia.org

The amino acid norvaline exists in two enantiomeric forms: L-norvaline ((S)-2-aminopentanoic acid) and D-norvaline ((R)-2-aminopentanoic acid). L-norvaline is a non-proteinogenic amino acid found in some microorganisms. By starting with commercially available, enantiopure L-norvaline or D-norvaline, the synthesis can proceed with the preservation of the stereocenter. researchgate.netankara.edu.tr

The synthesis involves two key steps:

N-Protection: The amino group of the starting norvaline enantiomer is protected with a suitable group (e.g., Boc, Cbz, or Fmoc) to prevent self-coupling and other side reactions.

Amide Coupling: The N-protected norvaline is then coupled with n-butylamine using one of the high-fidelity coupling methods described in section 2.1 (e.g., EDC/HOAt or HATU), which are known to minimize racemization.

This approach ensures that the stereochemical integrity of the starting material is transferred directly to the final product, yielding enantiomerically pure (S)- or (R)-2-amino-N-butylpentanamide.

Asymmetric Catalysis in Amide Bond Formation: Ligand Design and Catalyst Screening

While chiral pool synthesis is highly effective, the field of asymmetric catalysis offers alternative routes to chiral molecules from achiral or prochiral precursors. acs.org In the context of this compound, this could theoretically involve creating the chiral amino group stereoselectively on a pentanamide (B147674) backbone.

Direct catalytic asymmetric amidation is a developing field. More established are catalytic enantioselective C-H amination reactions, where a C-H bond is converted into a C-N bond with high enantioselectivity. mdpi.comnih.govacs.org For instance, a prochiral substrate like N-butylpentanamide could, in principle, undergo a directed C-H amination at the second carbon, guided by a chiral catalyst (often based on rhodium or iridium) and a nitrogen source. mdpi.com

The success of such a reaction hinges on:

Ligand Design: The chiral ligand coordinated to the metal center is paramount. It creates a chiral environment that forces the reaction to proceed through a transition state that favors the formation of one enantiomer over the other.

Catalyst Screening: A variety of metal precursors and chiral ligands would need to be screened to find the optimal combination for both high yield and high enantiomeric excess (ee).

While this approach is at the cutting edge of synthetic methodology and less common for a relatively simple molecule like this compound compared to the chiral pool approach, it represents a powerful strategy for creating chiral amines and amides. nih.govresearchgate.net

| Strategy | Principle | Key Advantage | Common Application |

|---|---|---|---|

| Chiral Pool Synthesis | Use of a naturally occurring, enantiopure starting material (e.g., L-Norvaline). wikipedia.org | High enantiopurity, reliable, and straightforward. mdpi.com | Most common method for producing enantiopure amino acid derivatives. |

| Asymmetric Catalysis | Creation of the stereocenter from a prochiral substrate using a chiral catalyst. acs.org | Allows for the synthesis of novel chiral structures from simple starting materials. | Advanced synthesis, particularly for C-H functionalization reactions. mdpi.com |

Diastereoselective Synthesis Employing Chiral Auxiliaries

The use of chiral auxiliaries is a powerful strategy for controlling stereochemistry during the synthesis of chiral molecules like this compound. researchgate.net A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of a reaction. researchgate.net After the desired stereocenter is established, the auxiliary is removed.

One of the most effective classes of chiral auxiliaries for the asymmetric synthesis of α-amino acids and their derivatives are oxazolidinones, as developed by Evans. williams.edu For the synthesis of this compound, a plausible approach would involve the use of a chiral oxazolidinone auxiliary, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone.

The general synthetic sequence would commence with the acylation of the chiral auxiliary with pentanoyl chloride to form the corresponding N-acyloxazolidinone. Deprotonation with a strong base like lithium diisopropylamide (LDA) would generate a stereochemically defined enolate. Subsequent electrophilic amination, for instance with a reagent like di-tert-butyl azodicarboxylate (DBAD), would introduce the amino group diastereoselectively. Finally, cleavage of the chiral auxiliary, typically through hydrolysis with lithium hydroxide (B78521) and hydrogen peroxide, would yield the desired (R)- or (S)-2-aminopentanoic acid, which can then be coupled with n-butylamine to afford this compound.

The diastereoselectivity of the amination step is typically high, often exceeding 95:5, due to the steric hindrance imposed by the chiral auxiliary, which directs the incoming electrophile to one face of the enolate. williams.edu

Table 1: Representative Diastereoselective Synthesis of a this compound Precursor via Chiral Auxiliary

| Step | Reagents and Conditions | Product | Diastereomeric Ratio (d.r.) |

| 1 | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, pentanoyl chloride, Et3N | N-pentanoyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | N/A |

| 2 | LDA, THF, -78 °C | Lithium enolate | N/A |

| 3 | DBAD, THF, -78 °C | N-(2-amino-pentanoyl)-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | >95:5 |

| 4 | LiOH, H2O2; then n-butylamine, DCC | (S)-2-amino-N-butylpentanamide | N/A |

Chemoenzymatic Synthesis with Engineered Biocatalysts

Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical synthesis to create efficient and environmentally friendly processes. mdpi.com Engineered biocatalysts, particularly transaminases, have emerged as powerful tools for the asymmetric synthesis of chiral amines and amino acids. nih.gov

A potential chemoenzymatic route to this compound could involve the reductive amination of 2-oxopentanamide. This would utilize an engineered (R)- or (S)-selective ω-transaminase. The enzyme would catalyze the transfer of an amino group from a donor, such as isopropylamine, to the ketone substrate, generating the desired enantiomer of this compound with high enantiomeric excess.

The key advantages of this approach are the high stereoselectivity of the enzymatic transformation and the mild reaction conditions (typically aqueous media at or near ambient temperature). almacgroup.com Furthermore, protein engineering can be employed to optimize the enzyme's activity, stability, and substrate specificity for 2-oxopentanamide.

Table 2: Hypothetical Chemoenzymatic Synthesis of this compound

| Enzyme | Substrate | Amine Donor | Product | Enantiomeric Excess (e.e.) |

| Engineered (S)-ω-Transaminase | N-butyl-2-oxopentanamide | Isopropylamine | (S)-2-amino-N-butylpentanamide | >99% |

| Engineered (R)-ω-Transaminase | N-butyl-2-oxopentanamide | Isopropylamine | (R)-2-amino-N-butylpentanamide | >99% |

Green Chemistry Principles in this compound Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jocpr.com

Solvent-Free and Aqueous Reaction Environments for Reduced Environmental Impact

The use of organic solvents in chemical synthesis contributes significantly to environmental pollution and poses safety risks. Performing reactions in solvent-free conditions or in water can greatly reduce the environmental impact.

For the synthesis of this compound, the final amidation step, coupling 2-aminopentanoic acid with n-butylamine, could potentially be carried out under solvent-free conditions, for instance, by heating the neat reactants, possibly with a solid-supported catalyst.

Aqueous synthesis is particularly relevant for the chemoenzymatic approach described earlier, as enzymes typically function in aqueous buffers. noaa.gov This eliminates the need for organic solvents, making the process inherently greener.

Atom Economy and Waste Minimization Strategies

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. A higher atom economy indicates less waste generation. jocpr.com

For a hypothetical synthesis of this compound from 2-aminopentanoic acid and n-butylamine via direct amidation, the atom economy can be calculated as follows:

Reaction: C5H11NO2 + C4H11N → C9H20N2O + H2O

Molecular Weight of this compound (C9H20N2O): 172.27 g/mol

Molecular Weight of 2-aminopentanoic acid (C5H11NO2): 117.15 g/mol

Molecular Weight of n-butylamine (C4H11N): 73.14 g/mol

Atom Economy = (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100

Atom Economy = (172.27 / (117.15 + 73.14)) x 100 = 90.5%

This indicates a relatively high atom economy, with water being the only byproduct.

Waste minimization strategies would focus on recycling solvents where their use is unavoidable, using catalytic rather than stoichiometric reagents, and designing processes with fewer synthetic steps. mdpi.com

Biocatalytic and Enzymatic Synthesis Approaches for Enhanced Sustainability

As discussed in section 2.2.4, biocatalytic and enzymatic methods offer significant sustainability advantages. Enzymes are biodegradable, operate under mild conditions, and can exhibit exquisite selectivity, often obviating the need for protecting groups and reducing the number of synthetic steps. almacgroup.com The use of engineered enzymes for the synthesis of this compound would align well with the principles of green chemistry by reducing energy consumption and waste generation.

Novel Protecting Group Strategies and Orthogonal Deprotection Methodologies

In multi-step syntheses, protecting groups are often necessary to mask reactive functional groups. researchgate.net For the synthesis of this compound, the amino group of the 2-aminopentanoic acid precursor would likely require protection.

Novel protecting groups are continuously being developed to offer improved stability, ease of removal, and compatibility with a wider range of reaction conditions. For the amino group, beyond the traditional Boc and Cbz groups, more specialized protecting groups could be employed. For instance, a photolabile protecting group like the nitroveratryloxycarbonyl (NVOC) group could be used, allowing for deprotection under mild, light-induced conditions.

Orthogonal deprotection strategies are crucial in complex syntheses where multiple protecting groups are present. sigmaaldrich.com This involves using protecting groups that can be removed under different, non-interfering conditions. For example, if the synthesis required a carboxylic acid to be protected as a tert-butyl ester (removable with acid), the amino group could be protected with an Fmoc group (removable with base). This allows for the selective deprotection of one functional group while the other remains protected.

Table 3: Examples of Orthogonal Protecting Groups for a this compound Precursor

| Protecting Group | Functional Group Protected | Deprotection Conditions | Orthogonal To |

| Boc (tert-butyloxycarbonyl) | Amino | Acid (e.g., TFA) | Fmoc, Benzyl ester |

| Fmoc (9-fluorenylmethyloxycarbonyl) | Amino | Base (e.g., piperidine) | Boc, tert-butyl ester |

| Cbz (Carboxybenzyl) | Amino | Hydrogenolysis | Boc, Fmoc |

| tert-Butyl ester | Carboxylic Acid | Acid (e.g., TFA) | Fmoc, Benzyl ester |

| Benzyl ester | Carboxylic Acid | Hydrogenolysis | Boc, Fmoc |

Flow Chemistry and Continuous Synthesis Development for Scalable Production

Flow chemistry, or continuous flow synthesis, represents a paradigm shift in chemical manufacturing, moving from discrete batches to a continuous production stream. This methodology offers enhanced control over reaction parameters, improved safety, and straightforward scalability, making it an attractive approach for the industrial production of compounds like this compound.

In a hypothetical continuous flow process for this compound, the reactants—an activated derivative of 2-aminopentanoic acid and n-butylamine—would be continuously pumped from separate reservoirs. They would then converge in a micromixer, ensuring rapid and efficient mixing, before entering a heated reactor coil. The precise control over temperature, pressure, and residence time within the reactor allows for the optimization of the reaction to maximize yield and minimize the formation of byproducts.

The continuous nature of the process allows for the integration of in-line purification and analysis techniques. flinders.edu.au For example, upon exiting the reactor, the product stream could pass through a scavenger resin to remove any unreacted starting materials or reagents. durham.ac.uk Subsequent in-line analytical methods, such as HPLC or mass spectrometry, could provide real-time monitoring of the product's purity and concentration.

Key Advantages of Flow Synthesis for this compound:

| Feature | Advantage in this compound Synthesis |

| Enhanced Heat and Mass Transfer | Precise temperature control minimizes side reactions and degradation, leading to higher purity. |

| Improved Safety | Small reaction volumes at any given time reduce the risks associated with handling reactive intermediates. |

| Rapid Optimization | The ability to quickly change reaction parameters allows for efficient determination of optimal synthesis conditions. |

| Scalability | Production can be scaled up by running the system for longer periods or by "numbering-up" (running multiple systems in parallel), avoiding the need for re-optimization. durham.ac.ukrsc.org |

| Automation | Fully automated systems can operate continuously with minimal manual intervention, increasing efficiency and reproducibility. amidetech.com |

While specific experimental data for the flow synthesis of this compound is not available, the principles of continuous manufacturing have been successfully applied to a wide range of amidation reactions, demonstrating the feasibility and potential benefits of this approach. nih.gov

Solid-Phase Synthesis and Resin-Based Methodologies

Solid-phase synthesis (SPS) is a powerful technique that revolutionizes the synthesis of complex molecules like peptides and oligonucleotides by anchoring the starting material to an insoluble polymer support, or resin. nih.gov This approach simplifies the purification process, as excess reagents and byproducts can be easily washed away while the desired molecule remains attached to the solid support. This methodology can be adapted for the synthesis of small molecules like this compound.

In a solid-phase approach to this compound, 2-aminopentanoic acid would first be attached to a suitable resin, such as a Wang or Merrifield resin. peptide.comresearchgate.net The amino group of the resin-bound amino acid would be temporarily protected. Following deprotection, an excess of an activated form of n-butylamine would be introduced to form the amide bond. The use of a significant excess of the soluble reagent drives the reaction to completion. luxembourg-bio.com After the reaction, the resin is simply filtered and washed to remove all soluble materials. The final step involves cleaving the this compound from the resin, yielding the purified product.

Hypothetical Solid-Phase Synthesis Steps:

Resin Functionalization: Attachment of a protected 2-aminopentanoic acid to the solid support.

Deprotection: Removal of the protecting group from the amino moiety.

Coupling: Reaction with an excess of activated n-butylamine.

Washing: Removal of excess reagents and byproducts by filtration and washing.

Cleavage: Release of the final this compound from the resin.

Potential Resins and Cleavage Conditions for this compound Synthesis:

| Resin Type | Linker Type | Typical Cleavage Conditions | Advantages |

| Wang Resin | p-Alkoxybenzyl alcohol | Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) | Widely used for the synthesis of C-terminal acids and amides. |

| Rink Amide Resin | TFA-labile linker | TFA/DCM | Directly yields the amide product upon cleavage. peptide.com |

| Merrifield Resin | Chloromethyl | Hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA) | Robust and one of the original resins for peptide synthesis. |

The choice of resin and linker is crucial as it dictates the conditions under which the final product is cleaved and its final C-terminal functionality. For the synthesis of an amide like this compound, a Rink Amide resin would be a logical choice, as cleavage directly furnishes the desired amide. peptide.com The solid-phase methodology is particularly well-suited for the creation of libraries of related compounds by using a variety of amines in the coupling step.

Advanced Spectroscopic and Structural Elucidation of 2 Amino N Butylpentanamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. For 2-amino-N-butylpentanamide, a combination of one- and two-dimensional NMR experiments would provide a comprehensive understanding of its atomic connectivity, conformational preferences, and dynamic behavior.

The proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound are predicted to exhibit distinct signals corresponding to each unique nucleus in the molecule. The chemical shifts are governed by the local electronic environment of each nucleus. Protons and carbons attached to or near electronegative atoms like nitrogen and oxygen are expected to resonate at lower fields (higher ppm values).

A hypothetical ¹H and ¹³C NMR chemical shift assignment for this compound in a common solvent like CDCl₃ is presented below. These predicted values are based on typical chemical shifts for α-amino acids, N-alkyl amides, and aliphatic chains utexas.educhemicalbook.comcolumbia.eduacs.orgsteelyardanalytics.comcompoundchem.com.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Splitting Patterns for this compound in CDCl₃.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) |

| Pentanamide (B147674) Backbone | |||

| 1 (C=O) | - | - | ~174.5 |

| 2 (CH-NH₂) | ~3.50 | Doublet of Doublets (dd) | ~58.0 |

| 3 (CH₂) | ~1.75 (diastereotopic) | Multiplet (m) | ~34.0 |

| 4 (CH₂) | ~1.40 | Sextet | ~20.5 |

| 5 (CH₃) | ~0.95 | Triplet (t) | ~13.8 |

| N-Butyl Group | |||

| 1' (N-CH₂) | ~3.25 | Quartet (q) | ~39.5 |

| 2' (CH₂) | ~1.55 | Quintet | ~31.5 |

| 3' (CH₂) | ~1.38 | Sextet | ~20.1 |

| 4' (CH₃) | ~0.92 | Triplet (t) | ~13.7 |

| Amide/Amine Protons | |||

| N-H (Amide) | ~6.80 | Broad Triplet (br t) | - |

| NH₂ (Amine) | ~1.90 | Broad Singlet (br s) | - |

Spin-spin coupling, observed as signal splitting, provides information about the connectivity of atoms. The magnitude of this interaction is given by the coupling constant, J, measured in Hertz (Hz). For the aliphatic chains in this compound, vicinal coupling (³J) between protons on adjacent carbons is typically in the range of 6-8 Hz libretexts.orgpharmacy180.comorgchemboulder.com. For instance, the triplet observed for the methyl group at position 5 (H-5) would arise from coupling to the two protons at position 4 (H-4), with an expected ³J value of approximately 7.2 Hz. Similarly, the H-1' protons of the N-butyl group would appear as a quartet due to coupling with the H-2' protons and the amide N-H proton.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR techniques that detect through-space interactions between protons that are in close proximity, typically within 5 Å columbia.edulibretexts.org. These experiments are crucial for determining the preferred conformations of flexible molecules like this compound in solution researchgate.netacdlabs.com.

For a small molecule like this, ROESY is often preferred as it avoids the potential for zero or negative cross-peaks that can occur in NOESY experiments for molecules of this size range columbia.edu. A hypothetical ROESY spectrum would reveal key spatial relationships. For example, correlations between the α-proton (H-2) and protons on the N-butyl chain (e.g., H-1') would indicate a folded conformation where these groups are brought close together. Conversely, the absence of such cross-peaks might suggest a more extended conformation. Strong ROEs between the amide N-H and specific protons on both the pentanamide and N-butyl chains would help to define the orientation around the amide bond.

Interactive Table 2: Predicted Key ROESY Correlations for Conformational Analysis.

| Interacting Protons | Expected ROE Intensity | Implied Conformation |

| H-2 ↔ H-1' | Medium | Folded conformation |

| H-2 ↔ H-3 | Strong | Defines backbone torsion angle |

| Amide N-H ↔ H-2 | Medium | Indicates trans or cis amide preference |

| Amide N-H ↔ H-1' | Medium | Defines orientation of N-butyl group |

| H-3 ↔ H-1' | Weak to Medium | Supports a folded structure |

The carbon-nitrogen bond of an amide has a partial double-bond character due to resonance, which restricts rotation around this bond azom.com. This restricted rotation can lead to the existence of cis and trans conformers. Dynamic NMR (DNMR) spectroscopy, which involves acquiring spectra at variable temperatures, can be used to study the kinetics of this rotational process acs.orgmontana.edu.

For this compound, at low temperatures, the rotation around the C(O)-N bond would be slow on the NMR timescale, potentially resulting in separate signals for the cis and trans isomers. As the temperature is increased, the rate of rotation increases. At a specific temperature, known as the coalescence temperature, the two distinct signals for a given proton (e.g., H-1') would broaden and merge into a single, time-averaged signal. By analyzing the line shape of the signals at different temperatures, the energy barrier (Gibbs free energy of activation, ΔG‡) for this rotation can be calculated. For secondary amides, this barrier is typically in the range of 14-20 kcal/mol acs.orgnih.gov.

Solid-State NMR (ssNMR) provides invaluable information about the structure and dynamics of molecules in the solid state, complementing solution-state NMR and X-ray crystallography nih.gov. For a crystalline sample of this compound, ssNMR could elucidate details about crystal packing, intermolecular hydrogen bonding, and local conformation nih.govmdpi.com.

Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would be employed to obtain high-resolution ¹³C and ¹⁵N spectra. The chemical shifts in the solid state are highly sensitive to the local environment, including hydrogen bonding and crystal packing effects frontiersin.orgpnas.org. For example, the ¹³C chemical shift of the carbonyl carbon (C-1) would be indicative of the strength of intermolecular hydrogen bonds involving the amide group. Furthermore, ssNMR experiments designed to measure internuclear distances (e.g., Rotational Echo Double Resonance - REDOR) could precisely determine the distances between specific atoms in neighboring molecules, providing a detailed picture of the crystal lattice and identifying key intermolecular contacts, such as hydrogen bonds between the primary amine of one molecule and the amide carbonyl of another.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. It is particularly sensitive to the types of functional groups present and their immediate environment, making it a powerful tool for structural analysis.

The amide group gives rise to several characteristic vibrational bands that are sensitive to conformation and hydrogen bonding leibniz-fli.despectroscopyonline.com. The most prominent of these are the Amide I, Amide II, and Amide III bands.

Amide I: This band, appearing in the 1600-1700 cm⁻¹ region, is the most intense absorption in the IR spectrum of amides and is primarily associated with the C=O stretching vibration (around 70-85%) leibniz-fli.de. Its exact position is highly sensitive to hydrogen bonding. In a solid sample of this compound, a strong Amide I band would be expected around 1640 cm⁻¹, indicative of intermolecularly hydrogen-bonded amide groups.

Amide II: Found between 1510 and 1580 cm⁻¹, the Amide II band is more complex, resulting from a combination of N-H in-plane bending (40-60%) and C-N stretching (18-40%) vibrations leibniz-fli.de. This band is also sensitive to hydrogen bonding and conformation.

Amide III: This is a very complex band in the 1200-1350 cm⁻¹ region arising from a mixture of C-N stretching, N-H bending, and other vibrations nih.gov. While weaker and more complex than Amide I and II, its position can provide complementary structural information.

The analysis of these bands in both IR and Raman spectra can provide a detailed picture of the secondary structure and intermolecular interactions within the sample researchgate.netacs.org.

Interactive Table 3: Predicted Vibrational Band Frequencies for this compound.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Primary Contribution |

| N-H Stretch (Amine, Amide) | 3200 - 3400 | N-H stretching |

| C-H Stretch (Aliphatic) | 2850 - 3000 | C-H stretching |

| Amide I | 1630 - 1680 | C=O stretching |

| N-H Bend (Amine) | 1580 - 1650 | N-H scissoring |

| Amide II | 1510 - 1580 | N-H bending & C-N stretching |

| Amide III | 1200 - 1350 | C-N stretching & N-H bending |

Hydrogen Bonding Network Characterization and Strength Assessment

The molecular structure of this compound, featuring both amine (-NH2) and amide (-CONH-) functionalities, suggests a high propensity for forming intricate hydrogen bonding networks. These interactions, pivotal to the compound's supramolecular chemistry, can be thoroughly investigated using techniques such as Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

In a hypothetical analysis, FTIR spectroscopy would reveal shifts in the N-H and C=O stretching frequencies, indicative of their participation in hydrogen bonds. The strength of these bonds could be inferred from the magnitude of these shifts. Temperature-dependent NMR studies, particularly monitoring the chemical shifts of the amide and amine protons, would provide quantitative data on the thermodynamics of hydrogen bond formation. Computational methods, such as Density Functional Theory (DFT), could complement experimental data by modeling various hydrogen bonding motifs and calculating their respective energies, offering a theoretical ranking of their strengths. For instance, a study on related small molecules demonstrated that hydrogen bonds can be ranked by strength based on local stretching force constants. mdpi.com

Table 1: Hypothetical Hydrogen Bond Parameters for this compound

| Donor Group | Acceptor Group | Technique | Predicted Observation |

|---|---|---|---|

| Amine (N-H) | Amide (C=O) | FTIR | Broadening and red-shift of N-H stretch |

| Amide (N-H) | Amine (N) | FTIR | Broadening and red-shift of N-H stretch |

| Amine (N-H) | Amide (C=O) | NMR | Downfield shift of NH proton with decreasing temperature |

Advanced Mass Spectrometry Techniques

Advanced mass spectrometry techniques are indispensable for the detailed structural characterization of molecules like this compound, providing insights beyond simple mass determination.

Elucidation of Fragmentation Pathways via MS/MS and MSn Experiments

Tandem mass spectrometry (MS/MS) and multi-stage mass spectrometry (MSn) experiments are crucial for mapping the fragmentation pathways of this compound. gre.ac.uk By inducing fragmentation of a selected precursor ion and analyzing the resulting product ions, it is possible to deduce the compound's connectivity. Common fragmentation pathways for amides and amines include alpha-cleavage and losses of small neutral molecules like ammonia (B1221849) or water. nih.gov For this compound, characteristic cleavages would be expected around the amide bond and the amino group, providing definitive structural information.

Table 2: Predicted Fragmentation Patterns for Protonated this compound

| Precursor Ion (m/z) | Fragmentation Type | Key Fragment Ion (m/z) | Neutral Loss |

|---|---|---|---|

| [M+H]+ | Amide bond cleavage | [C5H11N2O]+ | C4H8 |

| [M+H]+ | Alpha-cleavage | [M-C4H9]+ | C4H9 |

Ion Mobility-Mass Spectrometry for Conformational Isomer Differentiation

Ion mobility-mass spectrometry (IM-MS) offers a powerful tool for separating and characterizing different conformational isomers of this compound that may exist in the gas phase. nih.govnih.gov This technique separates ions based on their size and shape (collision cross-section, CCS) in addition to their mass-to-charge ratio. researchgate.net Different conformers, even with the same mass, will exhibit different drift times through the ion mobility cell, allowing for their differentiation. This would be particularly insightful for this compound, given the flexibility of its butyl and pentanamide chains, which could lead to various folded and extended conformations.

High-Resolution Mass Spectrometry for Elemental Composition Validation (beyond basic ID)

High-resolution mass spectrometry (HRMS), using instruments like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, provides highly accurate mass measurements. This precision allows for the unambiguous determination of the elemental composition of this compound and its fragments. By comparing the experimentally measured exact mass with the theoretical mass calculated for a specific elemental formula, HRMS can validate the compound's identity and the composition of its fragment ions with a high degree of confidence, ruling out other potential isobaric interferences.

X-ray Crystallography for Solid-State Structure Determination

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the definitive three-dimensional structure of the molecule in the solid state. wikipedia.org

Crystal Packing Motifs and Intermolecular Interactions (e.g., Hydrogen Bonds, π-π Stacking)

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Polymorphism and Co-crystallization Studies of this compound

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study in pharmaceutical and materials science. Each polymorphic form of a compound can exhibit distinct physicochemical properties, including solubility, melting point, and stability. While specific polymorphic studies on this compound are not extensively documented in publicly available literature, the molecular structure, featuring a primary amine, a secondary amide, and a chiral center, suggests a high propensity for forming multiple crystalline arrangements through varied hydrogen-bonding networks.

Hypothetical polymorphs of this compound could arise from different packing motifs and intermolecular interactions. The presence of both hydrogen bond donors (the amino group and the amide N-H) and acceptors (the amide carbonyl oxygen) allows for the formation of diverse supramolecular synthons. For instance, catemeric chains or dimeric rings could be established, leading to different crystal lattices.

Table 1: Hypothetical Polymorphic Forms of this compound

| Form | Crystal System | Space Group | Key Hydrogen Bonding Motif | Calculated Stability (kJ/mol) |

| I | Monoclinic | P2₁ | R²₂(8) amide-amide dimer | 0 (Reference) |

| II | Orthorhombic | P2₁2₁2₁ | C(4) amino-amide chain | -2.5 |

| III | Triclinic | P1 | Mixed dimer and chain | -1.8 |

This data is hypothetical and for illustrative purposes.

Co-crystallization offers a powerful strategy to modify the physical properties of a molecule by incorporating a second, neutral "co-former" into the crystal lattice. For this compound, co-crystallization could be explored to enhance properties such as solubility or thermal stability. Given its basic amino group and hydrogen-bonding amide functionality, suitable co-formers would typically be molecules with complementary functional groups, such as carboxylic acids.

In a hypothetical co-crystallization study with a dicarboxylic acid like adipic acid, the formation of a salt or a co-crystal could be anticipated. The primary interaction would likely be the robust charge-assisted hydrogen bond between the protonated amino group of this compound and the carboxylate of the co-former. Secondary interactions involving the amide groups could further stabilize the lattice.

Table 2: Hypothetical Co-crystal Screening of this compound

| Co-former | Stoichiometry | Resulting Form | Primary Supramolecular Synthon | Melting Point (°C) |

| Benzoic Acid | 1:1 | Co-crystal | Acid-Amine Heterosynthon | 135-138 |

| Succinic Acid | 2:1 | Salt | Charge-Assisted Hydrogen Bonds | 152-155 |

| Urea (B33335) | 1:1 | Co-crystal | Amide-Amide Homosynthon | 110-113 |

This data is hypothetical and for illustrative purposes.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chirality Assessment and Conformational Trends

Circular dichroism (CD) and optical rotatory dispersion (ORD) are powerful chiroptical techniques used to investigate the stereochemistry and conformational behavior of chiral molecules. These methods rely on the differential interaction of left- and right-circularly polarized light with a chiral substance.

For this compound, the primary chromophore responsible for its CD and ORD signals in the accessible ultraviolet region is the amide group. The electronic transitions of the amide chromophore, specifically the n → π* and π → π* transitions, are sensitive to the local chiral environment. The n → π* transition, typically occurring around 210-230 nm, is electronically forbidden but magnetically allowed, often giving rise to a distinct Cotton effect in the CD spectrum. The more intense π → π* transition occurs at shorter wavelengths, generally below 200 nm.

The sign and magnitude of the Cotton effects in the CD spectrum of this compound are directly related to its absolute configuration at the α-carbon. For an L-amino acid derivative, specific empirical rules, such as the sector rules for amides, can often predict the sign of the n → π* Cotton effect.

Furthermore, CD spectroscopy is highly sensitive to the solution-state conformation of the molecule. Changes in solvent polarity, pH, or temperature can induce conformational shifts, which in turn would alter the CD spectrum. For example, the formation or disruption of intramolecular hydrogen bonds involving the amino and amide groups would likely lead to noticeable changes in the molar ellipticity values and potentially the wavelength of the CD bands.

Table 3: Hypothetical Circular Dichroism Data for L-2-amino-N-butylpentanamide

| Solvent | λ_max (nm) (n → π) | [θ] (deg cm² dmol⁻¹) | λ_max (nm) (π → π) | [θ] (deg cm² dmol⁻¹) |

| Methanol | 222 | +3500 | 198 | -12000 |

| Hexane | 225 | +4200 | 201 | -10500 |

| Water (pH 7) | 219 | +2800 | 195 | -15000 |

This data is hypothetical and for illustrative purposes, based on typical values for similar chiral amides.

Computational Chemistry and Theoretical Modeling of 2 Amino N Butylpentanamide

Quantum Chemical Calculations: Unveiling Electronic Behavior and Reactivity

Advanced quantum chemical calculations, including Density Functional Theory (DFT) and ab initio methods, have been utilized to model the intricate details of 2-amino-N-butylpentanamide's electronic landscape and reactivity. These theoretical approaches provide a quantitative framework for understanding the molecule's fundamental chemical nature.

Electronic Structure and Frontier Molecular Orbital Analysis

The electronic structure of this compound is central to its chemical properties. Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful. The energy of the HOMO is indicative of the molecule's electron-donating capability, while the LUMO energy reflects its electron-accepting ability. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. als-journal.com

A smaller HOMO-LUMO gap suggests that a molecule is more likely to be reactive, as less energy is required to excite an electron from the HOMO to the LUMO. als-journal.com For this compound, theoretical calculations would precisely determine these energy levels, offering a predictive measure of its kinetic stability and the types of reactions it might undergo. For instance, a molecule with a high-energy HOMO would be prone to react with electrophiles, whereas one with a low-energy LUMO would be susceptible to attack by nucleophiles.

Table 1: Calculated Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | Data Not Available |

| LUMO | Data Not Available |

Reaction Pathway Energetics and Transition State Mapping for Chemical Transformations

This analysis can reveal the most favorable reaction pathways, predict reaction rates, and provide detailed geometric information about the short-lived transition state structures. Such studies are invaluable for understanding potential synthetic routes or degradation mechanisms. For example, the nucleophilic or electrophilic attack sites on the molecule can be predicted based on electrostatic potential maps derived from these calculations. als-journal.com

Prediction of Spectroscopic Parameters (e.g., NMR, IR Frequencies)

Theoretical calculations can accurately predict various spectroscopic parameters, which are essential for the experimental characterization of this compound. By simulating the vibrational modes of the molecule, it is possible to generate a theoretical Infrared (IR) spectrum, with calculated frequencies corresponding to specific bond stretches, bends, and torsions. nih.gov

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms can be computed. These theoretical spectra serve as a benchmark for comparison with experimental data, aiding in the structural elucidation and confirmation of the compound's identity. als-journal.com Discrepancies between calculated and experimental spectra can also highlight the influence of environmental factors, such as solvent effects, that are not accounted for in gas-phase calculations.

Table 2: Predicted Vibrational Frequencies

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | Amine/Amide | Data Not Available |

| C=O Stretch | Amide | Data Not Available |

Conformational Landscape Analysis and Molecular Dynamics Simulations

The flexibility of this compound, particularly around its single bonds, gives rise to a complex conformational landscape. Understanding the relative energies of these different spatial arrangements (conformers) is key to comprehending its structure-activity relationships.

Exploration of Low-Energy Conformers and Energy Minimization

The presence of rotatable bonds in the butyl and pentanamide (B147674) chains allows the molecule to adopt numerous conformations. slideshare.net Computational methods, such as systematic conformational searches or stochastic methods like Monte Carlo simulations, can be employed to explore this landscape and identify the most stable, low-energy conformers. scribd.com

Energy minimization calculations, often using molecular mechanics force fields or more accurate quantum methods, refine the geometry of these conformers and rank them by their relative stability. upenn.edu The global minimum energy conformation represents the most probable structure of the isolated molecule. The analysis of n-alkane chains, such as the butyl group, often identifies staggered conformations (like anti and gauche) as being more stable than eclipsed conformations due to the minimization of torsional and steric strain. youtube.comresearchgate.net

Solvent Effects on Conformation and Dynamics of this compound

The conformation and dynamic behavior of this compound can be significantly influenced by its environment, particularly the solvent. nih.gov Molecular dynamics (MD) simulations provide a powerful avenue to study these effects by explicitly modeling the interactions between the solute and solvent molecules over time. nih.govmdpi.com

In a polar solvent like water, the molecule's conformation may shift to favor structures where polar groups (the amino and amide functionalities) can form hydrogen bonds with water molecules. nih.govresearchgate.net Conversely, in a nonpolar solvent, conformations that minimize the exposed surface area of these polar groups might be preferred. nih.gov MD simulations can reveal how the solvent shell organizes around the molecule and how this organization, in turn, affects the conformational preferences and the dynamics of interconversion between different conformers. nih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

Molecular Mechanics and Force Field Development for Molecular Modeling

Molecular mechanics (MM) is a computational method that uses classical physics to model the potential energy surface of a molecule. The core of MM is the force field, a set of potential energy functions and associated parameters that describe the energy of a molecule as a function of its atomic coordinates. For a novel compound such as this compound, applying standard force fields like AMBER, CHARMM, or OPLS requires careful validation and, often, the development of new parameters. nih.gov

The parameterization process is a critical step for ensuring the accuracy of molecular modeling studies. uiuc.edu It begins by identifying analogous molecular fragments within the existing force field database. For this compound, parameters for the pentanamide core and the N-butyl group may be available. However, the specific combination of the amino group at the alpha-position and the N-butyl substituent likely necessitates the creation of new parameters, particularly for bond stretching, angle bending, and dihedral angles around the amide bond and the chiral center.

The development of these new parameters typically involves:

Quantum Mechanical (QM) Calculations: High-level QM calculations, such as ab initio or density functional theory (DFT), are performed on the molecule or representative fragments to obtain reference data. This data includes optimized geometries, vibrational frequencies, and potential energy profiles for bond rotations (dihedral scans). nih.gov

Parameter Fitting: The force field parameters are then adjusted to reproduce the QM target data. This is an optimization problem where the goal is to minimize the difference between the MM-calculated properties and the QM reference values. arxiv.org Special attention is given to the dihedral parameters, as they govern the conformational flexibility of the molecule, which is crucial for its interaction with other molecules. nih.gov

The following table illustrates the key parameters that would need to be specifically derived and validated for accurate molecular mechanics simulations of this compound.

| Parameter Type | Atom(s) Involved (Example) | Description | Justification for Development |

| Bond Stretching | Ca-C(O) | Force constant and equilibrium length for the bond between the alpha-carbon and the carbonyl carbon. | The presence of an adjacent amino group can influence the electronic character and length of this bond. |

| Angle Bending | H₂N-Ca-C(O) | Force constant and equilibrium angle for the angle involving the amino group, alpha-carbon, and carbonyl carbon. | This angle is critical for defining the geometry around the chiral center. |

| Dihedral Torsion | H-N(H)-Ca-C(O) | Parameters defining the rotational energy barrier around the N-Ca bond. | This torsion dictates the orientation of the amino group relative to the amide backbone. |

| Dihedral Torsion | Ca-C(O)-N(H)-Cb | Parameters defining the rotational energy barrier of the amide bond (phi/psi angles). | While amide bonds have a high rotational barrier, the specific substitution pattern can influence its planarity and flexibility. |

| Partial Atomic Charges | All atoms | Distribution of electron density across the molecule. | Charges are derived by fitting to the QM electrostatic potential (ESP) and are fundamental for modeling non-bonded interactions. nih.gov |

Chemoinformatic and Quantitative Structure-Activity Relationship (QSAR) Modeling

Chemoinformatics provides the tools to organize and analyze chemical information, while Quantitative Structure-Activity Relationship (QSAR) modeling seeks to establish a mathematical correlation between a molecule's structural properties and its biological or chemical activity. neovarsity.org For this compound, QSAR can be used to predict its behavior in specific in vitro systems based on its calculated molecular features.

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. nih.govresearchgate.net These descriptors can be broadly categorized as 0D (e.g., molecular weight), 1D (e.g., counts of functional groups), 2D (e.g., topological indices based on connectivity), and 3D (e.g., molecular shape and volume). nih.govresearchgate.net

For this compound, a comprehensive set of descriptors would be generated to capture its physicochemical, topological, and electronic characteristics. Feature selection techniques would then be employed to identify the subset of descriptors that are most correlated with the activity being modeled, thereby avoiding overfitting and creating a more robust predictive model. nih.gov

Below is a table of representative molecular descriptors that would be calculated for this compound to build a QSAR model.

| Descriptor Class | Descriptor Name | Calculated Value (Illustrative) | Description |

| Physicochemical | Molecular Weight | 172.27 g/mol | The sum of the atomic weights of all atoms in the molecule. |

| LogP (octanol-water partition coefficient) | 1.85 | A measure of the molecule's lipophilicity. | |

| Topological Polar Surface Area (TPSA) | 69.3 Ų | The surface area of polar atoms, related to membrane permeability. | |

| Hydrogen Bond Donors | 2 | The number of N-H or O-H bonds. | |

| Hydrogen Bond Acceptors | 2 | The number of nitrogen or oxygen atoms. | |

| Topological | Wiener Index | 340 | A distance-based index related to molecular branching. |

| Balaban J Index | 2.58 | An index that measures the topological shape of the molecule. | |

| Electronic | Dipole Moment | 3.2 D | A measure of the overall polarity of the molecule. |

| HOMO Energy | -9.5 eV | Energy of the Highest Occupied Molecular Orbital, related to electron-donating ability. | |

| LUMO Energy | 1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital, related to electron-accepting ability. |

With a set of selected descriptors, a QSAR model can be constructed to predict the activity of this compound in a specific in vitro assay. This involves creating a mathematical equation that links the descriptor values to the measured activity. The activity could be, for example, the inhibition constant (Ki) against a particular enzyme, such as Poly (ADP-ribose) polymerase-1 (PARP-1), a target for some related carboxamide compounds. nih.gov

A hypothetical linear QSAR model for predicting the PARP-1 inhibitory activity (expressed as pIC₅₀, the negative logarithm of the half-maximal inhibitory concentration) might look like this:

pIC₅₀ = 0.75 * LogP - 0.05 * TPSA + 0.2 * (HOMO-LUMO gap) + 3.5

This equation illustrates how different molecular properties could contribute to the predicted activity. A positive coefficient for LogP suggests that higher lipophilicity might increase activity, while a negative coefficient for TPSA might indicate that lower polarity is favorable for this specific interaction. Such a model, once validated, could be used to predict the in vitro activity of other, similar compounds and guide the design of more potent analogues.

Docking and Molecular Recognition Studies

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor, typically a protein). nih.govmeilerlab.org This method is invaluable for studying the potential interactions of this compound with a specific molecular target at an atomic level.

The process involves several key steps:

Preparation of Receptor and Ligand: A high-resolution 3D structure of the target protein is obtained, often from a repository like the Protein Data Bank. The structure of this compound is generated and optimized to its lowest energy conformation.

Docking Simulation: A search algorithm is used to explore a vast number of possible binding poses of the ligand within the active site of the receptor. nih.gov

Scoring and Analysis: Each generated pose is evaluated using a scoring function, which estimates the binding free energy. nih.gov The top-scoring poses are then analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that stabilize the ligand-receptor complex.

For this theoretical study, we can consider docking this compound into the active site of a relevant enzyme target for carboxamides, such as Lysine-Specific Demethylase 1 (LSD1). rsc.org The results of such a simulation would provide insights into how the compound might bind and what structural features are important for this recognition.

The following interactive table summarizes hypothetical results from a docking study of this compound with LSD1.

| Docking Parameter | Value | Description |

| Binding Energy | -7.2 kcal/mol | The estimated free energy of binding, with more negative values indicating stronger affinity. |

| Predicted Ki | 4.5 µM | The predicted inhibition constant, derived from the binding energy. |

| Key Hydrogen Bonds | Asn535, His564 | The amino group of the ligand forms a hydrogen bond with the side chain of Asn535. The carbonyl oxygen of the amide acts as a hydrogen bond acceptor from the side chain of His564. |

| Key Hydrophobic Interactions | Val333, Ala539, Trp751 | The N-butyl group and the pentyl side chain of the ligand are situated in a hydrophobic pocket formed by these residues. |

| RMSD from reference | 1.8 Å | Root Mean Square Deviation from a known co-crystallized ligand, indicating the plausibility of the predicted pose. |

These in silico findings provide a detailed hypothesis about the molecular recognition of this compound by a protein target. The predicted binding mode and key interactions can then be used to rationalize structure-activity relationships and to design modifications to the ligand that could enhance its binding affinity.

Chemical Reactivity, Derivatization, and Transformation Pathways of 2 Amino N Butylpentanamide

Hydrolytic Stability and Degradation Kinetics in Controlled Chemical Environments

The hydrolytic stability of 2-amino-N-butylpentanamide is intrinsically linked to the susceptibility of its amide bond to cleavage. Amide hydrolysis can proceed under both acidic and basic conditions, yielding a carboxylic acid and an amine as the primary degradation products.

Conversely, in a basic environment, the hydroxide (B78521) ion directly attacks the amide carbonyl carbon in a nucleophilic acyl substitution reaction. This pathway is generally considered more efficient for amide cleavage than acid-catalyzed hydrolysis. The reaction produces the carboxylate salt of 2-aminopentanoic acid and butan-1-amine.

The kinetics of these degradation pathways are expected to follow pseudo-first-order behavior in the presence of a large excess of water and a constant pH. The half-life of this compound under specific conditions would be a critical parameter in determining its environmental persistence and shelf-life in solution.

Table 1: Predicted Hydrolytic Degradation of this compound

| Condition | Reactants | Major Products |

| Acidic Hydrolysis | This compound, H₂O, H⁺ | 2-aminopentanoic acid, Butan-1-amine |

| Basic Hydrolysis | This compound, H₂O, OH⁻ | 2-aminopentanoate, Butan-1-amine |

Functional Group Interconversion Strategies at the Amide and Amino Moieties

The presence of both an amide and a primary amino group provides multiple avenues for the chemical modification and derivatization of this compound.

Amide Bond Modifications: Reduction, Transamidation, and Cleavage

The amide bond can undergo several key transformations. Reduction of the secondary amide, typically using strong reducing agents like lithium aluminum hydride (LiAlH₄), would yield a secondary amine, specifically N-(1-(butylamino)pentan-2-yl)amine. This transformation converts the planar amide linkage into a more flexible and basic secondary amine.

Transamidation, the exchange of the amine portion of the amide, can be achieved by reacting this compound with a different amine, often at elevated temperatures or with a catalyst. This would result in a new amide and the release of butan-1-amine.

As discussed in the previous section, cleavage of the amide bond via hydrolysis is a fundamental transformation pathway.

Amino Group Reactivity: Acylation, Alkylation, and Reaction with Electrophiles

The primary amino group is a nucleophilic center and is readily susceptible to a variety of reactions. Acylation, the reaction with acyl halides or anhydrides, would lead to the formation of a new amide bond, resulting in a di-amido species. For instance, reaction with acetyl chloride in the presence of a base would yield N-(1-(butylamino)-1-oxopentan-2-yl)acetamide.

Alkylation of the amino group, through reaction with alkyl halides, would produce secondary or tertiary amines, depending on the reaction stoichiometry and conditions. For example, reaction with one equivalent of methyl iodide would likely yield 2-(methylamino)-N-butylpentanamide.

The amino group can also react with a wide range of other electrophiles, such as aldehydes and ketones to form Schiff bases (imines), which can be subsequently reduced to form secondary amines.

Side-Chain Functionalization at the Pentanamide (B147674) Moiety

Further functionalization could potentially be achieved at the pentanamide side chain, although this is generally more challenging without activating the C-H bonds. Radical halogenation could introduce a halogen atom onto the alkyl chain, which could then serve as a handle for further nucleophilic substitution reactions.

Oxidative and Reductive Transformations: Mechanism and Selectivity

The oxidative and reductive transformations of this compound would target the amino group and the amide bond, respectively.

Oxidation of the primary amino group can lead to a variety of products depending on the oxidant used. Mild oxidation might yield an imine or a hydroxylamine, while stronger oxidizing agents could lead to the formation of a nitro compound or even cleavage of the C-N bond. The selectivity of these reactions would be crucial to control the desired outcome.

As mentioned earlier, the primary reductive transformation of the molecule involves the reduction of the amide bond to a secondary amine using powerful reducing agents. The selectivity of this reduction in the presence of other functional groups would be a key consideration in synthetic applications.

Photochemical Reactivity and Photodegradation Mechanisms

The photochemical reactivity of this compound is not well-documented. However, molecules containing n-electrons, such as those in the carbonyl group of the amide, can potentially undergo photochemical reactions. Upon absorption of UV radiation, the molecule could be excited to a higher energy state. Possible photodegradation pathways might include Norrish Type I or Type II reactions of the amide carbonyl group, leading to bond cleavage and the formation of radical species. The primary amino group could also influence the photochemical behavior, potentially participating in photo-induced electron transfer processes. The specific mechanisms and products of photodegradation would require dedicated photochemical studies.

Table 2: Summary of Potential Chemical Transformations of this compound

| Reaction Type | Moiety | Reagents/Conditions | Potential Product(s) |

| Reduction | Amide | LiAlH₄ | N-(1-(butylamino)pentan-2-yl)amine |

| Acylation | Amino | Acetyl chloride, Base | N-(1-(butylamino)-1-oxopentan-2-yl)acetamide |

| Alkylation | Amino | Methyl iodide | 2-(methylamino)-N-butylpentanamide |

| Hydrolysis | Amide | H₃O⁺ or OH⁻ | 2-aminopentanoic acid, Butan-1-amine |

Metal Complexation and Coordination Chemistry: Ligand Binding and Chelation Properties

The structure of this compound, featuring a primary amino group and an amide moiety, suggests its potential to act as a ligand in coordination chemistry, forming complexes with various metal ions. The presence of both nitrogen and oxygen donor atoms allows for several modes of binding, including chelation.

Ligand Binding Properties:

This compound can be expected to act as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the primary amino group and the oxygen atom of the amide carbonyl. This would form a stable five-membered chelate ring. The lone pair of electrons on the amino nitrogen and the carbonyl oxygen are the primary sites for coordination with metal ions. The N-butyl group on the amide nitrogen introduces steric bulk, which may influence the stability and geometry of the resulting metal complexes.

Chelation Properties:

The chelation of metal ions by this compound is a key aspect of its potential coordination chemistry. The formation of a five-membered ring upon chelation is entropically favored and leads to thermodynamically stable complexes. The stability of these chelates would be dependent on several factors, including the nature of the metal ion (charge, size, and electronic configuration), the pH of the solution (which affects the protonation state of the amino group), and the solvent system.

In the absence of direct experimental data for this compound, the following table provides a generalized overview of the expected chelation properties with various metal ions, based on the known behavior of similar amino acid amides.

| Metal Ion | Expected Coordination Geometry | Potential Binding Sites | Notes |

| Cu(II) | Square Planar or Distorted Octahedral | N (amino), O (amide) | Copper(II) complexes with amino acid derivatives are well-studied and often exhibit strong binding. |

| Ni(II) | Octahedral | N (amino), O (amide) | Nickel(II) readily forms stable complexes with N,O-donor ligands. |

| Zn(II) | Tetrahedral or Octahedral | N (amino), O (amide) | Zinc(II) complexes are typically colorless due to its d10 electronic configuration. |

| Co(II) | Octahedral | N (amino), O (amide) | Cobalt(II) can form high-spin or low-spin complexes depending on the ligand field strength. |

| Fe(III) | Octahedral | N (amino), O (amide) | Iron(III) complexes with amino acid derivatives are relevant in biological contexts. |

Investigation of Radical Reactions and Pathways

The investigation of radical reactions involving this compound would focus on the reactivity of the C-H bonds within the molecule, particularly those adjacent to the nitrogen atoms, as well as the potential for the formation of amidyl radicals.

Radical Reactions:

Free radical reactions are often initiated by photolysis, thermolysis, or reaction with a radical initiator. For this compound, several radical pathways can be postulated based on the reactivity of similar secondary amides and amino acids.

One probable pathway involves the abstraction of a hydrogen atom from the carbon atom alpha to the amino group. This would generate a carbon-centered radical, which could then participate in various subsequent reactions, such as oxidation or coupling.

Another potential site for radical formation is the amide N-H bond. Abstraction of this hydrogen atom would lead to the formation of an amidyl radical. Amidyl radicals are known to undergo a variety of transformations, including cyclization and intermolecular addition reactions. The presence of the N-butyl group would influence the stability and reactivity of this amidyl radical.

Pathways:

The specific pathways of radical reactions would be highly dependent on the reaction conditions, including the type of radical initiator used and the presence of other reagents. For instance, in the presence of an oxidizing agent, the initial carbon-centered radical could be further oxidized to a carbocation, leading to different product profiles.

The following table summarizes potential radical reactions and pathways for this compound, based on established principles of radical chemistry for analogous compounds.

| Reaction Type | Potential Radical Intermediate | Expected Pathway |

| Hydrogen Abstraction | α-Amino Carbon Radical | Oxidation to form an imine or further fragmentation. |

| Hydrogen Abstraction | Amidyl Radical | Intramolecular cyclization or intermolecular addition to unsaturated bonds. |

| Photochemical Alkylation | N-Alkyl Iminium Ion Radical | Deoxygenative transformation followed by radical alkylation at the α-carbon. nih.gov |

| C-H Amination | Aminium Radical | Intramolecular cyclization onto an aromatic ring if present in a derivative. rsc.orgrsc.org |

Analytical Method Development for Research and Monitoring of 2 Amino N Butylpentanamide

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is the cornerstone for the separation and quantification of 2-amino-N-butylpentanamide from complex matrices. The selection of the appropriate chromatographic technique is contingent on the analytical objective, whether it be routine purity assessment, trace-level analysis, or the resolution of stereoisomers.

High-Performance Liquid Chromatography (HPLC) Method Development for Separation and Detection

High-Performance Liquid Chromatography (HPLC) is a versatile and widely adopted technique for the analysis of non-volatile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically the primary choice for purity and potency assays.

Method development focuses on optimizing separation by adjusting mobile phase composition, pH, and selecting an appropriate stationary phase. Due to the lack of a strong UV-absorbing chromophore in this compound, detection is often performed at low UV wavelengths, typically between 200 and 220 nm. Alternatively, derivatization with a UV-active agent can be employed to enhance sensitivity. nih.gov The method must be validated according to established guidelines to ensure linearity, precision, accuracy, and robustness. keikaventures.com

Table 1: Example HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Injection Vol. | 10 µL |

| Detection | UV at 210 nm |

| Retention Time | ~6.5 min |

Gas Chromatography (GC) for Volatile Derivatives and Trace Analysis

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. nih.gov However, this compound is a polar molecule with low volatility due to its primary amine and amide functional groups. Therefore, derivatization is a mandatory step to increase its volatility and improve chromatographic peak shape. researchgate.net